Cas no 791061-00-2 (3,3-difluorocyclobutanamine)

3,3-difluorocyclobutanamine 化学的及び物理的性質
名前と識別子
-
- 3,3-difluorocyclobutanamine dihydrochloride
- 3,3-difluorocyclobutan-1-amine
- 3,3-Difluorocyclobutanamine
- Cyclobutanamine, 3,3-difluoro-
- 3,3-Difluorocyclobutanaminehydrochloride
- 3,3-difluorocyclobutylamine
- A8764
- AM806982
- AKOS015919666
- AB64937
- EN300-53463
- 791061-00-2
- 3,3-DIFLUORO-CYCLOBUTYLAMINE
- A9894
- UNII-KX24UH45GN
- SCHEMBL761443
- DTXSID70626276
- 1-Amino-3,3-difluorocyclobutane
- 3,3-Difluorocyclobutanamine, AldrichCPR
- MFCD11869718
- Cyclobutanamine, 3,3-difluoro- (9CI)
- FT-0736886
- KX24UH45GN
- P11255
- CS-0046422
- BS-12734
- C4H7F2N
- 3,3-DIFLUOROCYCLOBUTANAMINE (CONTAINS 13% DCM)
- SY039188
- 3,3-Difluorocyclobutanamine (ACI)
- DB-075553
- 3,3-difluorocyclobutanamine
-
- MDL: MFCD11869718
- インチ: 1S/C4H7F2N/c5-4(6)1-3(7)2-4/h3H,1-2,7H2
- InChIKey: RKATWUBDSJHPEV-UHFFFAOYSA-N
- ほほえんだ: FC1(CC(N)C1)F
計算された属性
- せいみつぶんしりょう: 107.05500
- どういたいしつりょう: 107.055
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 73.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26A^2
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.17
- ふってん: 83℃
- フラッシュポイント: -11℃
- 屈折率: 1.405
- PSA: 26.02000
- LogP: 1.44310
3,3-difluorocyclobutanamine セキュリティ情報
3,3-difluorocyclobutanamine 税関データ
- 税関コード:2921300090
- 税関データ:
中国税関コード:
2921300090概要:
2921300090の他の環(アルカン、オレフィン、テルペン)モノアミンまたはポリアミン(その誘導体およびその塩を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921300090他の環化、環化または環化モノアミンまたはポリアミンおよびその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
3,3-difluorocyclobutanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117062-250mg |
3,3-Difluorocyclobutan-1-amine |
791061-00-2 | 98% | 250mg |
¥39.00 | 2024-07-28 | |
eNovation Chemicals LLC | Y1046558-10g |
3,3-Difluorocyclobutanamine |
791061-00-2 | 95+% | 10g |
$240 | 2023-05-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51955-5g |
3,3-Difluorocyclobutan-1-amine |
791061-00-2 | 95% | 5g |
¥470.0 | 2024-07-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117062-10g |
3,3-Difluorocyclobutan-1-amine |
791061-00-2 | 98% | 10g |
¥1271.00 | 2024-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51955-1g |
3,3-Difluorocyclobutan-1-amine |
791061-00-2 | 95% | 1g |
¥95.0 | 2024-07-16 | |
Enamine | EN300-53463-25.0g |
3,3-difluorocyclobutan-1-amine |
791061-00-2 | 25.0g |
$304.0 | 2023-02-10 | ||
abcr | AB511768-5 g |
3,3-Difluorocyclobutanamine, 95%; . |
791061-00-2 | 95% | 5g |
€180.20 | 2023-06-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CU695-1g |
3,3-difluorocyclobutanamine |
791061-00-2 | 95+% | 1g |
202.0CNY | 2021-07-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51955-250mg |
3,3-Difluorocyclobutan-1-amine |
791061-00-2 | 95% | 250mg |
¥42.0 | 2023-09-05 | |
Chemenu | CM243713-5g |
Cyclobutanamine, 3,3-difluoro- (9CI) |
791061-00-2 | 95% | 5g |
$86 | 2024-07-23 |
3,3-difluorocyclobutanamine 関連文献
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
3,3-difluorocyclobutanamineに関する追加情報
3,3-Difluorocyclobutanamine: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis
3,3-Difluorocyclobutanamine (CAS No. 791061-00-2) is a unique and versatile compound that has gained significant attention in the fields of pharmaceutical and chemical synthesis. This compound, characterized by its 3,3-difluorocyclobutylamine structure, offers a range of properties that make it an attractive intermediate for the development of novel drugs and materials. In this article, we will delve into the chemical properties, synthetic applications, and recent research advancements involving 3,3-difluorocyclobutanamine.
The chemical structure of 3,3-difluorocyclobutanamine consists of a cyclobutane ring with two fluorine atoms and an amine group attached to the same carbon atom. This unique arrangement imparts several interesting properties to the molecule. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it particularly useful in drug design. Additionally, the amine group provides a reactive site for further functionalization, enabling a wide range of synthetic transformations.
In pharmaceutical research, 3,3-difluorocyclobutanamine has been explored as a key intermediate in the synthesis of various bioactive molecules. One notable application is in the development of central nervous system (CNS) drugs. The ability to fine-tune the lipophilicity and pharmacokinetic properties through fluorination has led to the creation of more potent and selective therapeutic agents. For example, recent studies have shown that derivatives of 3,3-difluorocyclobutanamine exhibit enhanced blood-brain barrier penetration and improved efficacy in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Beyond pharmaceuticals, 3,3-difluorocyclobutanamine has found applications in materials science and organic synthesis. Its unique electronic properties make it an excellent building block for constructing advanced materials with tailored functionalities. Researchers have utilized this compound to synthesize polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in electronics, coatings, and other high-performance materials.
The synthetic accessibility of 3,3-difluorocyclobutanamine has also been a subject of extensive research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common method involves the nucleophilic substitution of a difluoroalkyl halide with an amine nucleophile. This reaction can be carried out under mild conditions using various catalysts to improve yield and selectivity. Another approach involves the ring-opening polymerization of cyclic difluoroalkyl aziridines followed by reductive amination to form the desired amine product.
In addition to its synthetic utility, 3,3-difluorocyclobutanamine has been studied for its potential biological activities. Recent studies have shown that certain derivatives exhibit anti-inflammatory and anti-cancer properties. For instance, a series of compounds derived from 3,3-difluorocyclobutanamine were found to inhibit key enzymes involved in inflammatory pathways, making them promising candidates for the treatment of chronic inflammatory diseases such as rheumatoid arthritis.
The environmental impact of chemicals used in pharmaceutical and industrial processes is an important consideration in modern research. Studies on the biodegradability and toxicity of 3,3-difluorocyclobutanamine have shown that it exhibits low environmental persistence and toxicity levels when used under controlled conditions. This makes it a relatively safe choice for large-scale production and application.
In conclusion, 3,3-difluorocyclobutanamine (CAS No. 791061-00-2) is a valuable compound with diverse applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure provides a platform for developing novel drugs with improved pharmacological properties and advanced materials with enhanced performance characteristics. Ongoing research continues to uncover new possibilities for this versatile intermediate, solidifying its importance in modern chemistry.
791061-00-2 (3,3-difluorocyclobutanamine) 関連製品
- 899744-42-4(N-(2-methyl-5-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide)
- 1249676-11-6(3-Chloro-4-(pyridazin-3-yloxy)aniline)
- 2408936-80-9(rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate)
- 335193-70-9(BDP R6G NHS ester)
- 1058184-78-3(3-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 1805368-18-6(Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate)
- 2228379-08-4(3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol)
- 1203380-92-0(3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea)
- 2137551-71-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)
- 313405-99-1(N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide)
